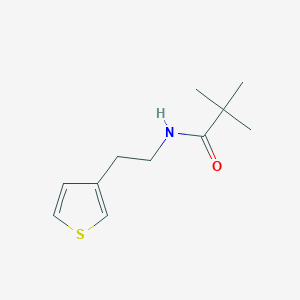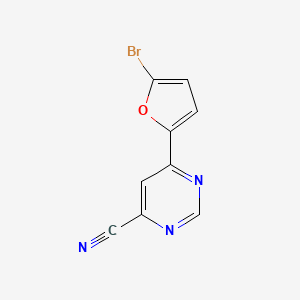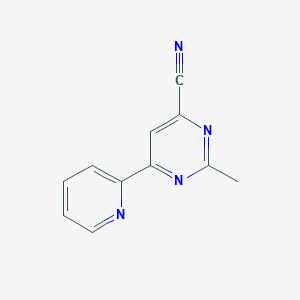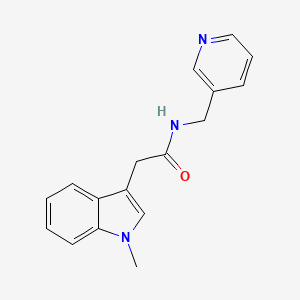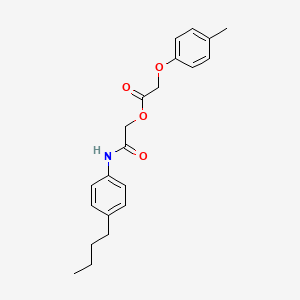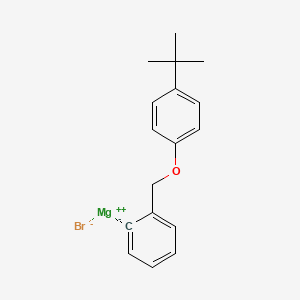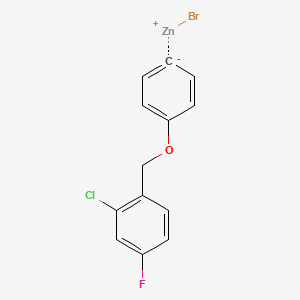
4-(2-Chloro-4-fluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds. The presence of both chloro and fluoro substituents on the benzene ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2-chloro-4-fluorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(2-chloro-4-fluorobenzyloxy)phenyl bromide+Zn→4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Cross-Coupling Reactions: Commonly used reagents include palladium or nickel catalysts, along with ligands such as triphenylphosphine. The reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 100°C.
Addition Reactions: Electrophiles such as aldehydes, ketones, and imines are commonly used. These reactions are usually performed at low temperatures to prevent side reactions.
Major Products
The major products formed from these reactions depend on the nature of the electrophile used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions and the nature of the electrophile. The presence of the chloro and fluoro substituents enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyloxy)phenylzinc bromide
- 4-(4-fluorobenzyloxy)phenylzinc bromide
- 4-(2-chloro-4-methylbenzyloxy)phenylzinc bromide
Uniqueness
4-(2-chloro-4-fluorobenzyloxy)phenylzinc bromide is unique due to the presence of both chloro and fluoro substituents on the benzene ring. This dual substitution enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. The combination of these substituents also allows for the fine-tuning of the compound’s electronic properties, which can be advantageous in specific applications.
Properties
Molecular Formula |
C13H9BrClFOZn |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-4-fluoro-1-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-13-8-11(15)7-6-10(13)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
JZRJBRQXGWXJJV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)OCC2=C(C=C(C=C2)F)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14876459.png)
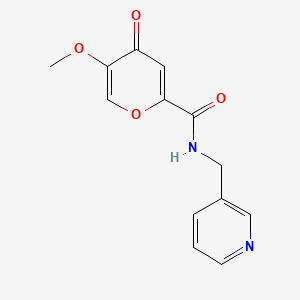
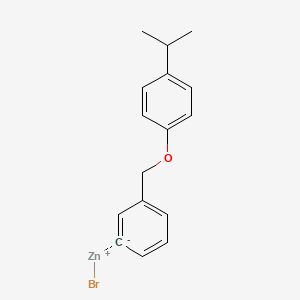
![ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14876475.png)
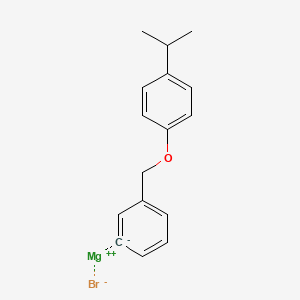
![8-(2,2-Difluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14876494.png)
![4-(((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B14876497.png)
